N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and an acetamide moiety at position 3. This compound belongs to a class of pyrazolo-pyrazine derivatives, which are explored for their pharmacological properties, including kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-15-6-4-14(5-7-15)17-11-18-20(26)23(8-9-24(18)22-17)13-19(25)21-12-16-3-2-10-28-16/h2-11H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMULKVEWJRBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 466.5 g/mol. The compound's unique structure, featuring a furan ring and a pyrazolo[1,5-a]pyrazine moiety, contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown that certain pyrazole derivatives possess MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
- Biofilm Formation : These derivatives have also been effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics such as Ciprofloxacin .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | 0.22 | Not specified | Significant |
| 5a | 0.25 | Not specified | Significant |
Antitumor Activity
The compound has also been evaluated for its antitumor potential:
- Cytotoxicity Studies : In vitro cytotoxicity assays on human cancer cell lines have indicated that this compound exhibits selective toxicity towards cancer cells with low toxicity towards normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase with IC50 values ranging from 12.27–31.64 μM, which is critical for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52–2.67 μM, further contributing to its antimicrobial properties .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives where the target compound was included in a series of tests against Mycobacterium tuberculosis. The results indicated promising activity with IC50 values suggesting effective inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, enabling comparative analysis:
Key Observations:
Core Heterocycle Influence :
- Pyrazolo[1,5-a]pyrazine derivatives (e.g., the target compound and ) exhibit enhanced π-π stacking interactions with enzyme active sites compared to pyrazolo[3,4-d]pyrimidines (), likely due to their planar fused-ring systems .
- Replacement of the sulfanyl group () with an oxo group (target compound) may alter hydrogen-bonding capacity and metabolic stability .
The furan-2-ylmethyl group in the target compound introduces moderate steric bulk compared to simpler alkyl chains in analogs like , which may influence bioavailability .
Pharmacological Activity :
- Pyrazolo-pyrazine sulfanyl derivatives () show stronger enzyme inhibition (IC50 < 1 μM) than pyrazolo-pyrimidines (IC50 ~5–10 μM), suggesting core structure critically impacts potency .
- Acetamide-linked thiazole or triazole moieties () confer antioxidant activity, absent in the pyrazolo-pyrazine class, highlighting functional group-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
